Evidence 1: Enabling Conformationally Constrained Type VI β-Turn Peptidomimetics for GPCR Modulation
Boc-(S)-alpha-allyl-proline is a direct synthetic precursor to α-allylproline, a key component in creating conformationally constrained peptidomimetics. When incorporated into a bicyclic peptidomimetic of the Pro-Leu-Pro-NH2 sequence, this scaffold significantly enhanced allosteric modulation of the dopamine D2 receptor compared to unconstrained or less rigid peptides [1]. The data show that the specific structural rigidity imposed by the α-allyl substitution is critical for achieving a bioactive type VI β-turn conformation, leading to a measurable, enhanced functional effect at the receptor level.
| Evidence Dimension | Functional Effect: Enhancement of [3H]N-propylnorapomorphine binding to dopamine receptors |
|---|---|
| Target Compound Data | Peptidomimetic derived from α-allylproline (Compound 7) enhances radioligand binding |
| Comparator Or Baseline | Linear or less conformationally constrained proline-containing peptides |
| Quantified Difference | Bicyclic peptidomimetic 7 and spirobicylic peptidomimetic 8 enhanced the binding (qualitative functional enhancement; quantitative binding shift not specified in abstract). |
| Conditions | Dopamine receptor binding assay with [3H]N-propylnorapomorphine |
Why This Matters
Demonstrates that the α-allyl group enables the precise conformational constraint required to achieve a specific, pharmacologically relevant bioactivity (allosteric GPCR modulation), which is a key differentiator for drug discovery programs targeting 'undruggable' GPCRs.
- [1] Vartak, A. P., et al. (2007). Allosteric modulation of the dopamine receptor by conformationally constrained type VI beta-turn peptidomimetics of Pro-Leu-Gly-NH2. Bioorganic & Medicinal Chemistry Letters, 17(23), 6527-6530. (S-EPMC2529021). View Source
